molecular formula C16H20N2O3 B14871225 3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B14871225
M. Wt: 288.34 g/mol
InChI Key: FLFDGSXXOVFRRP-UHFFFAOYSA-N
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Description

3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various pharmacological applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves the cyclization of 2-(benzo[d]oxazol-2-yl)aniline with appropriate reagents. One common method includes the use of phosphorous oxychloride and dimethylformamide through the Vilsmeyer-Haack cyclization . The key intermediate, N-(2-(benzo[d]oxazol-2-yl)phenyl)acetamide, is obtained by refluxing an equimolar mixture of 2-(benzo[d]oxazol-2-yl)aniline and acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Reduced forms of the carbonyl group.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

3-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one

InChI

InChI=1S/C16H20N2O3/c1-12-6-4-5-10-17(12)15(19)9-11-18-13-7-2-3-8-14(13)21-16(18)20/h2-3,7-8,12H,4-6,9-11H2,1H3

InChI Key

FLFDGSXXOVFRRP-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CCN2C3=CC=CC=C3OC2=O

solubility

>43.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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